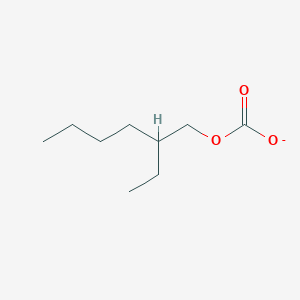
2-Ethylhexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-ethylhexyl carbonate typically involves the reaction of 2-ethylhexanol with phosgene or carbonic acid derivatives. One common method is the reaction of 2-ethylhexanol with phosgene in the presence of a base, such as pyridine, to form the carbonate ester . The reaction conditions usually involve temperatures ranging from 0°C to 50°C and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound can be produced through a continuous process where 2-ethylhexanol is reacted with carbon dioxide in the presence of a catalyst. This method is advantageous as it reduces the need for hazardous reagents like phosgene and allows for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonates and alcohols under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 2-Ethylhexanol and carbonic acid.
Oxidation: Corresponding carbonates and alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-ethylhexyl carbonate involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through hydrogen bonding and van der Waals forces, facilitating reactions and processes in which it is involved .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl acrylate: Used in the production of adhesives and coatings.
Propylene carbonate: Commonly used as a solvent and in lithium-ion batteries.
Quaternary ammonium compounds: Utilized as disinfectants and surfactants.
Uniqueness
2-Ethylhexyl carbonate is unique due to its specific ester structure, which imparts distinct solubility and reactivity properties compared to other similar compounds. Its ability to act as both a solvent and reactant makes it versatile in various applications .
Properties
CAS No. |
57557-17-2 |
|---|---|
Molecular Formula |
C9H17O3- |
Molecular Weight |
173.23 g/mol |
IUPAC Name |
2-ethylhexyl carbonate |
InChI |
InChI=1S/C9H18O3/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/p-1 |
InChI Key |
LXUJDFITFWBMQT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


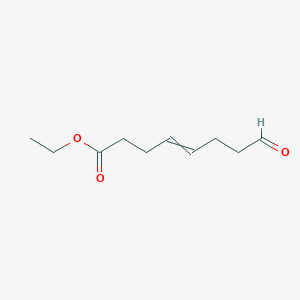
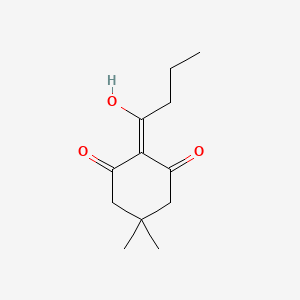

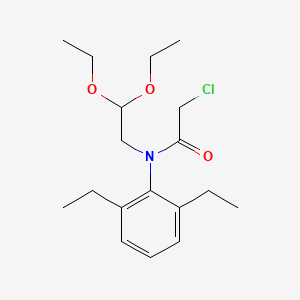
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)

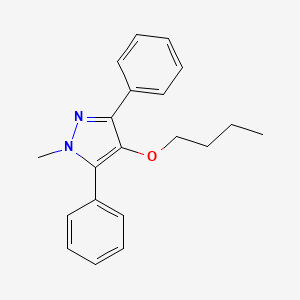

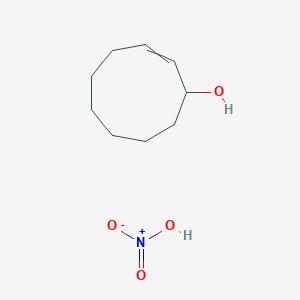
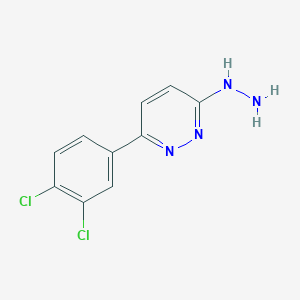
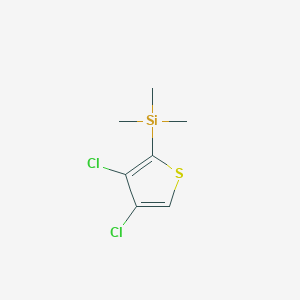
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
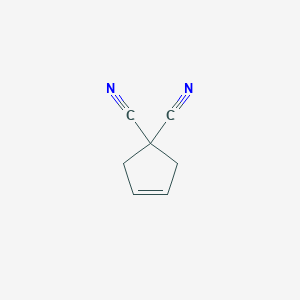
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
